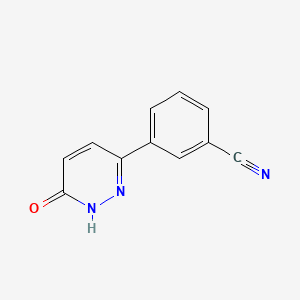

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Description

Properties

IUPAC Name |

3-(6-oxo-1H-pyridazin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFIYPRKBSENAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS No. 52240-08-1), a key heterocyclic building block in contemporary drug discovery and development.[1][2][3] This document consolidates essential data on its chemical identity, structural characteristics, and spectroscopic profile. Furthermore, it outlines a representative synthetic protocol and discusses its significance as a versatile intermediate in the synthesis of pharmacologically active agents. This guide is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: A Pivotal Scaffold in Medicinal Chemistry

This compound has emerged as a molecule of significant interest within the pharmaceutical sciences. Its rigid, planar pyridazinone core, coupled with the reactive nitrile functionality, provides a unique three-dimensional architecture that is amenable to a wide range of chemical modifications. This structural versatility has positioned it as a valuable starting material for the synthesis of complex molecules targeting a variety of biological pathways implicated in diseases such as cancer, inflammation, and neurological disorders.[4] Notably, this scaffold is a common feature in a number of patented compounds, underscoring its importance in the development of novel kinase inhibitors and other targeted therapies.

The strategic placement of the benzonitrile moiety offers a handle for further chemical elaboration through well-established synthetic transformations. The pyridazinone ring, with its inherent hydrogen bonding capabilities and potential for N-alkylation, provides another avenue for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. Understanding the fundamental physicochemical properties of this core structure is therefore paramount for its effective utilization in drug design and lead optimization efforts.

Chemical and Structural Identity

A clear and unambiguous identification of a chemical entity is the foundation of all scientific investigation. This section provides the key identifiers and structural representations for this compound.

| Identifier | Value | Source |

| CAS Number | 52240-08-1 | [2][3] |

| Molecular Formula | C₁₁H₇N₃O | [1][5] |

| Molecular Weight | 197.19 g/mol | [1][5] |

| IUPAC Name | 3-(6-oxo-1H-pyridazin-3-yl)benzonitrile | [1] |

| Synonyms | 3-(6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile, Benzonitrile, 3-(1,6-dihydro-6-oxo-3-pyridazinyl)- | [1][4] |

| InChI Key | INFIYPRKBSENAH-UHFFFAOYSA-N | [5] |

| SMILES | N#CC1=CC=CC(C(C=C2)=NNC2=O)=C1 | [2] |

Chemical Structure:

References

- 1. rsc.org [rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. 3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile, 97% | 52240-08-1 [chemicalbook.com]

- 4. This compound, China this compound Manufacturers, China this compound Suppliers - Shuyuan [chinachemnet.com]

- 5. This compound | C11H7N3O | CID 20326520 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for the heterocyclic compound 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile. Designed for researchers and professionals in drug development, this document details the experimental methodology, presents a thorough interpretation of the spectral data, and explains the structural assignments confirmed by one- and two-dimensional NMR techniques. The causality behind chemical shifts and coupling constants is explored, providing a framework for the structural elucidation of related pharmaceutical compounds.

Introduction: The Role of NMR in Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for this purpose, exploiting the magnetic properties of atomic nuclei to map out the connectivity and spatial arrangement of atoms within a molecule.[1][2][4] By analyzing the resonant frequencies of nuclei like ¹H and ¹³C in a strong magnetic field, we can deduce detailed information about their chemical environment.[4]

This guide focuses on this compound (PubChem CID: 20326520), a molecule featuring a pyridazinone heterocycle linked to a benzonitrile moiety.[6] Understanding its spectral characteristics is crucial for quality control in synthesis and for derivatization efforts in medicinal chemistry.

Molecular Structure Overview

To interpret the NMR spectra, it is essential to first analyze the molecular structure and anticipate the signals. The structure consists of two distinct aromatic systems: a disubstituted pyridazinone ring and a meta-substituted benzonitrile ring. The numbering scheme used for assignment is shown below.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation

A meticulously prepared sample is critical for acquiring a high-resolution spectrum. The quality of the sample directly impacts the quality of the data.[7]

-

Analyte Purity: Ensure the compound is of high purity (>95%), as impurities can complicate the spectrum.

-

Mass: Weigh approximately 5-10 mg of the compound for ¹H NMR and 15-25 mg for ¹³C NMR.[8]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its polarity and ability to solubilize many nitrogen-containing heterocycles. It also shifts the exchangeable N-H proton signal to a downfield region, avoiding overlap with aromatic signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial before transferring it to the NMR tube.[9] This ensures homogeneity and prevents solid particles from entering the tube, which can degrade spectral resolution.[9]

-

Internal Standard: While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as a secondary reference, tetramethylsilane (TMS) is the primary standard (δ = 0.00 ppm). Use a solvent pre-prepared with a low concentration of TMS.[7][10]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[7][9]

Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 MHz spectrometer.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-32 (adjust for concentration)

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard single pulse with proton decoupling (zgpg30)

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to low natural abundance)

-

Caption: Standard workflow for NMR data acquisition and processing.

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.3 | Broad Singlet | 1H | N1-H | The pyridazinone N-H proton is acidic and often appears as a broad signal at a very downfield chemical shift, especially in DMSO. |

| ~8.3-8.5 | Multiplet | 2H | H2', H6' | These protons are ortho to the electron-withdrawing pyridazinone and nitrile groups, respectively, leading to a downfield shift. |

| ~8.15 | Doublet | 1H | H5 | This proton is adjacent to the carbonyl group in the pyridazinone ring, causing a downfield shift. It is coupled to H4.[11] |

| ~7.8-7.9 | Multiplet | 2H | H4', H5' | These protons are part of the benzonitrile ring and their shifts are influenced by the substituents. |

| ~7.25 | Doublet | 1H | H4 | This proton is on the pyridazinone ring, coupled to H5. It is generally upfield relative to H5.[11] |

Note: The exact chemical shifts are predicted based on known data for pyridazinone and benzonitrile derivatives and may vary slightly in experimental data.[12][13][14]

Causality of Chemical Shifts and Multiplicities:

-

Aromatic Protons (7.2-8.5 ppm): All protons attached to the two rings are in the aromatic region. Their precise location is determined by the electronic effects of the substituents. The electron-withdrawing nature of the nitrile (-CN) group and the pyridazinone ring deshields the benzonitrile protons.

-

Pyridazinone Protons (H4, H5): These protons form a simple AX spin system and appear as doublets due to coupling with each other. H5 is typically further downfield than H4 due to its proximity to the electronegative nitrogen and the carbonyl group.

-

Benzonitrile Protons (H2', H4', H5', H6'): These four protons form a more complex spin system. H2' and H6' are most deshielded due to their positions ortho to the substituents.

Analysis of ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon environment.

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~160 | C6 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~145-150 | C3, C_ipso | Quaternary carbons attached to nitrogen atoms in the pyridazinone ring appear in this region. |

| ~130-135 | C2', C4', C5', C6' | Aromatic CH carbons of the benzonitrile ring.[15][16][17] |

| ~130 | C4 | Pyridazinone ring CH carbon. |

| ~128 | C5 | Pyridazinone ring CH carbon, typically upfield of C4. |

| ~118 | -CN | The nitrile carbon has a characteristic chemical shift in this region.[15][18] |

| ~112 | C1' | The quaternary carbon of the benzonitrile ring to which the nitrile group is attached.[15][18] |

Note: Assignments are based on typical values for similar functional groups and require confirmation with 2D NMR.[19][20]

Confirmation with 2D NMR Spectroscopy

While 1D spectra provide foundational data, 2D NMR experiments are essential for unambiguous structural confirmation.[21][22]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals at ~8.15 ppm (H5) and ~7.25 ppm (H4) would definitively confirm their connectivity within the pyridazinone ring.[23]

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each protonated carbon (C4, C5, C2', C4', C5', C6').

-

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons.[24][25] For instance, the N-H proton should show a correlation to C3 and C5, confirming the structure of the pyridazinone ring.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. azooptics.com [azooptics.com]

- 3. moravek.com [moravek.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C11H7N3O | CID 20326520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. scribd.com [scribd.com]

- 9. organomation.com [organomation.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3(2H)-Pyridazinone(504-30-3) 1H NMR spectrum [chemicalbook.com]

- 14. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 15. spectrabase.com [spectrabase.com]

- 16. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. spectrabase.com [spectrabase.com]

- 19. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 22. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 24. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 25. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile (CAS 52240-08-1). This heterocyclic compound has garnered significant interest within the pharmaceutical industry as a crucial intermediate in the synthesis of potent kinase inhibitors, most notably Tepotinib, a MET kinase inhibitor for the treatment of non-small cell lung cancer.[1][2][3] Understanding the fundamental characteristics of this molecule is paramount for researchers engaged in the development of novel therapeutics and the optimization of synthetic routes for active pharmaceutical ingredients (APIs). This guide is designed to serve as a practical resource, offering detailed protocols and in-depth scientific insights to support these endeavors.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline compound. Its core structure features a pyridazinone ring linked to a benzonitrile moiety.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 52240-08-1 | [4] |

| IUPAC Name | 3-(6-oxo-1H-pyridazin-3-yl)benzonitrile | [5] |

| Synonyms | This compound, 3-(1,6-dihydro-6-oxo-3-pyridazinyl)-Benzonitrile | [5] |

| Molecular Formula | C₁₁H₇N₃O | [4] |

| Molecular Weight | 197.19 g/mol | [4] |

| Appearance | Solid | [6][7] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | While specific data for this compound is limited, pyridazinone derivatives exhibit a range of solubilities in organic solvents.[8][9] Nitrile-containing compounds are generally soluble in polar organic solvents.[10] | |

| SMILES | N#CC1=CC=CC(C(C=C2)=NNC2=O)=C1 | [4] |

| InChIKey | INFIYPRKBSENAH-UHFFFAOYSA-N | [5] |

Chemical Structure and Elucidation

The structure of this compound consists of a central pyridazin-6-one ring substituted at the 3-position with a benzonitrile group, where the nitrile is at the 3-position of the phenyl ring.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process. A plausible and efficient synthetic pathway involves the initial formation of a pyridazinone core followed by the introduction of the benzonitrile moiety.

Synthesis of the Pyridazinone Core

A common and effective method for the synthesis of the pyridazinone ring system starts from readily available precursors, maleic anhydride, and hydrazine.

Workflow 1: Synthesis of 3,6-Dichloropyridazine

Caption: Synthetic workflow for the preparation of 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

Step 1: Synthesis of 3,6-Dihydroxypyridazine [11]

-

To a suitable reaction vessel, add 72.5 mL of hydrazine hydrate (80%, 1.3 mol).

-

Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.

-

Add 98 g of maleic anhydride (1 mol) to the mixture.

-

Heat the reaction mixture to reflux at 110 °C for 3 hours.

-

Cool the mixture to allow for crystallization.

-

Collect the resulting yellow-white solid by suction filtration.

-

Wash the filter cake 3-4 times with cold ethanol.

-

The collected white solid is 3,6-dihydroxypyridazine.

Step 2: Synthesis of 3,6-Dichloropyridazine [11]

-

In a three-necked flask, combine 22 g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8 g of phosphorus pentachloride (1.12 mol).

-

Heat the mixture to 125 °C and maintain the reaction for 4 hours.

-

Remove the generated phosphorus oxychloride by distillation under reduced pressure.

-

Cool the remaining product to room temperature.

-

Carefully pour the resulting viscous liquid into water to quench the reaction.

-

Adjust the pH to approximately 8 by the dropwise addition of 28% ammonia water to precipitate the product.

-

Isolate the crude 3,6-dichloropyridazine for further purification or use in the subsequent step.

Introduction of the Benzonitrile Moiety via Suzuki-Miyaura Coupling

The introduction of the 3-cyanophenyl group onto the pyridazinone ring can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13][14][15] This reaction typically involves the coupling of a halogenated pyridazinone with a boronic acid or its ester.

Workflow 2: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

General Experimental Protocol: Suzuki-Miyaura Coupling

Note: The following is a general procedure and may require optimization for specific reaction conditions.

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-chloro-6-oxo-1,6-dihydropyridazine (1 equivalent), 3-cyanophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitor by TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Methodologies

To ensure the purity and identity of this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase HPLC method is generally suitable for this type of aromatic, moderately polar molecule.

General HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210 nm or 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Note: Method development and validation are essential to establish optimal separation and quantification parameters.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The expected spectra would show characteristic signals for the aromatic protons of the benzonitrile and pyridazinone rings, as well as the corresponding carbon signals.[10][18][19][20]

Expected ¹H NMR Spectral Features:

-

Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzonitrile and pyridazinone rings.

-

A broad singlet corresponding to the N-H proton of the pyridazinone ring.

Expected ¹³C NMR Spectral Features:

-

Signals for the quaternary carbon of the nitrile group (typically 115-120 ppm).

-

Signals for the aromatic carbons.

-

A signal for the carbonyl carbon of the pyridazinone ring (typically >160 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 198.07.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.[4]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[7][15][21]

Role in Drug Development

This compound serves as a key building block in the synthesis of Tepotinib, a highly selective MET kinase inhibitor.[1][3] The MET signaling pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention. The pyridazinone core of this intermediate is a common scaffold in many biologically active compounds.[6][13]

Signaling Pathway Context: MET Inhibition

References

- 1. 52240-08-1|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C11H7N3O | CID 20326520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 52240-08-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. 3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile, 97% | 52240-08-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. digibuo.uniovi.es [digibuo.uniovi.es]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer a blend of synthetic accessibility, chemical stability, and a broad spectrum of biological activities. Among these, the pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" or a privileged structure.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, positioning them as promising lead compounds for tackling some of the most pressing global health challenges, including cardiovascular diseases, cancer, and inflammatory disorders.[3][4]

This guide provides a comprehensive technical overview of the significant biological activities of pyridazinone derivatives. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings of their actions, present key structure-activity relationship (SAR) insights, and provide field-proven experimental protocols to empower researchers in their own discovery pipelines. The content herein is structured to reflect the most impactful therapeutic areas where pyridazinones have shown significant promise.

Cardiovascular Applications: Modulating Vascular Tone and Cardiac Function

Pyridazinone derivatives have a rich history in cardiovascular research, with several compounds advancing to clinical use or trials.[5] Their primary mechanisms of action revolve around the modulation of key enzymes and pathways that control vascular smooth muscle relaxation, platelet aggregation, and cardiac contractility.

Mechanism of Action: Phosphodiesterase III (PDE3) Inhibition

A predominant mechanism for the cardiotonic and vasodilatory effects of many pyridazinone derivatives is the selective inhibition of phosphodiesterase type III (PDE3).[6][7] PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger. By inhibiting PDE3, these compounds increase intracellular cAMP levels in cardiac and vascular smooth muscle cells. This leads to a dual beneficial effect:

-

In the heart: Increased cAMP enhances calcium influx, resulting in a positive inotropic (increased contractility) effect.[6]

-

In vascular smooth muscle: Elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.[3]

This combined "inodilator" action makes PDE3 inhibitors attractive for treating conditions like congestive heart failure.[8] Levosimendan, a notable pyridazinone derivative, acts as a calcium sensitizer and PDE3 inhibitor, improving cardiac contractility without significantly increasing myocardial oxygen demand.[6]

Antihypertensive and Antiplatelet Activity

Beyond PDE3 inhibition, certain pyridazinone derivatives exert antihypertensive effects through direct vasodilation.[3] For instance, some 6-aryl-4,5-dihydro-3(2H)-pyridazinones have shown hypotensive effects more potent than the established drug dihydralazine.[5] Furthermore, many of these compounds inhibit platelet aggregation induced by ADP or collagen, a crucial activity in preventing thrombosis, which is a major contributor to cardiovascular diseases.[5][9]

| Compound/Derivative Class | Cardiovascular Activity | Target/Mechanism | IC50/Potency | Reference |

| Bemoradan (l-isomer) | Positive inotropic | PDE3 Inhibition | - | [3] |

| Imazodan | Positive inotropic | PDE3 Inhibition | 0.6 µM | [3] |

| Levosimendan | Inotropic, Vasodilator | Ca2+ sensitizer, PDE3 inhibitor | - | [6] |

| 6-Aryl-4,5-dihydro-3(2H)-pyridazinones | Antihypertensive, Antiplatelet | Vasodilation, Platelet aggregation inhibition | Up to 40x more potent than dihydralazine | [5] |

| Tricyclic Pyridazinones | Inotropic, Antithrombotic | PDE3 Inhibition | IC50: 1.6 - 1.8 µM | [9] |

Experimental Protocol: In Vitro Vasodilator Activity Assay

This protocol describes a method to assess the vasodilatory effects of pyridazinone compounds on isolated aortic rings, a standard preclinical model.

Objective: To determine the concentration-response curve for pyridazinone-induced relaxation of pre-constricted arterial segments.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

-

Test pyridazinone compounds dissolved in a suitable vehicle (e.g., DMSO)

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Humanely euthanize the rat and carefully excise the thoracic aorta. Place it immediately in cold Krebs-Henseleit solution.

-

Ring Mounting: Under a dissecting microscope, clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width. Mount the rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

-

Viability Check: Induce a contraction with 60 mM KCl. Once a stable plateau is reached, wash the rings and allow them to return to baseline. This confirms tissue viability.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Compound Addition: Once the PE-induced contraction is stable, add the test pyridazinone compound cumulatively to the bath in increasing concentrations (e.g., 1 nM to 100 µM).

-

Data Recording: Record the isometric tension continuously. The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by PE.

-

Analysis: Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and calculate the IC50 value (the concentration causing 50% relaxation).

Anticancer Potential: Targeting Key Proliferation and Survival Pathways

The pyridazinone scaffold has proven to be a fertile ground for the development of novel anticancer agents.[10][11] These derivatives often function by inhibiting critical enzymes in signaling pathways that drive tumor growth, angiogenesis, and survival.

Mechanism of Action: VEGFR-2 Kinase Inhibition

A prominent anticancer strategy for pyridazinone derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12] VEGFR-2 is a key tyrosine kinase receptor that mediates the pro-angiogenic signals of VEGF.[13] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, pyridazinone inhibitors prevent its activation and downstream signaling, thereby cutting off the tumor's blood supply.[14] Many diarylurea-based pyridazinone derivatives have been designed as surrogates for sorafenib, a known multi-kinase inhibitor, showing potent VEGFR-2 inhibition.[12]

Induction of Apoptosis and Cell Cycle Arrest

Beyond angiogenesis inhibition, pyridazinone derivatives can directly induce cancer cell death. Studies have shown that certain compounds trigger apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization, activation of caspase-3, and DNA fragmentation.[11] Some derivatives also upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[10][12] Furthermore, cell cycle analysis has revealed that treatment with specific pyridazinones can cause cell cycle arrest, commonly in the G0/G1 phase, preventing cancer cells from progressing to DNA synthesis and mitosis.[12]

| Compound | Target Cell Line(s) | Mechanism/Target | GI50 / IC50 | Reference |

| Compound 10l | A549 (NSCLC) | VEGFR-2, Induces G0/G1 arrest, Upregulates p53/Bax | GI50: 1.66–100 μM | [12] |

| Compound 17a | Melanoma, Prostate, Colon | VEGFR-2 Inhibition | - | [12] |

| Pyr-1 | HL-60 (Leukemia), Breast, Lung | Induces Apoptosis, ROS generation, Proteasome inhibition | Low µM to nM range | [11] |

| Pyridazinoquinazolines | HEPG-2 (Liver) | VEGFR-2 Inhibition | More potent than Sorafenib | [14] |

| Pyridine-derived | HepG2, MCF-7 (Breast) | VEGFR-2 Inhibition | IC50: 0.12 µM | [15] |

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common in vitro method to quantify the inhibitory activity of compounds against the VEGFR-2 enzyme.

Objective: To determine the IC50 value of a test compound for VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate), often radiolabeled [γ-32P]ATP or [γ-33P]ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test pyridazinone compounds in DMSO

-

96-well filter plates or phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, add the kinase reaction buffer.

-

Compound Addition: Add serial dilutions of the test pyridazinone compound (and a vehicle control, e.g., DMSO).

-

Enzyme Addition: Add the recombinant VEGFR-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-33P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or filter through the filter plates. Wash extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantification: Dry the filter paper/plate and add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter. The counts are proportional to the kinase activity.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition versus the log of compound concentration to determine the IC50 value.

Anti-inflammatory Properties: A Safer Alternative to NSAIDs

Chronic inflammation underlies numerous diseases, and while non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is limited by gastrointestinal side effects.[16][17] Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, often with an improved safety profile.[18][19]

Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandins (PGs).[17] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is induced during inflammation and is responsible for producing pro-inflammatory PGs.[17]

Many pyridazinone derivatives are potent and selective inhibitors of COX-2.[20][21][22] This selectivity is key to their improved gastric safety. By preferentially inhibiting COX-2, they reduce inflammation without disrupting the protective functions of COX-1 in the stomach lining.[16][23] Compound ABT-963, for example, is a highly selective COX-2 inhibitor with a selectivity ratio (COX-1 IC50 / COX-2 IC50) of 276, demonstrating high anti-inflammatory potency and gastric safety in animal models.[20]

Other Anti-inflammatory Mechanisms

Beyond COX-2, pyridazinones can modulate inflammation through other pathways. Some derivatives inhibit PDE4, an enzyme prevalent in immune cells that degrades cAMP.[24][25] PDE4 inhibition leads to increased cAMP levels, which suppresses the release of pro-inflammatory mediators like TNF-α and interleukins (IL-6, IL-8).[21][24][26]

| Compound/Derivative | COX-2 IC50 | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| ABT-963 | - | 276 | [20] |

| Compound 2f | 15.56 nM | 38 | [22] |

| Compound 3c | 19.77 nM | 35 | [22] |

| Compound 5a | 0.77 µM | 16.70 | [21] |

| Celecoxib (Reference) | 0.35 µM | 37.03 | [21] |

| Indomethacin (Reference) | 0.42 µM | 0.50 | [21] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[17]

Objective: To assess the ability of a test compound to reduce edema (swelling) induced by a phlogistic agent.

Materials:

-

Male Wistar rats or Sprague-Dawley rats (150-200g)

-

1% (w/v) solution of carrageenan in sterile saline

-

Plethysmometer for measuring paw volume

-

Test pyridazinone compounds and a standard drug (e.g., Indomethacin) prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound(s) at various doses.

-

Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using the plethysmometer. This is the baseline reading (V0).

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Inflammation: After a set time (e.g., 60 minutes post-drug administration), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

Analysis:

-

Calculate the edema volume at each time point: Edema = Vt - V0.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

-

Ulcerogenic Liability (Optional): After the study, animals can be observed for several days with continued dosing, followed by humane euthanasia and examination of the gastric mucosa for ulcers to assess gastrointestinal safety.[19]

Antimicrobial Activity: A Dual Threat to Pathogens

In an era of growing antimicrobial resistance, the discovery of new chemical entities with antibacterial and antifungal properties is critical. Pyridazinone derivatives have demonstrated significant activity against a range of pathogens, and some even possess dual anticancer and antimicrobial functions, which is particularly relevant for immunocompromised cancer patients.[10][12]

Spectrum of Activity

Pyridazinone derivatives have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans.[12][27][28][29] The specific substitutions on the pyridazinone ring are crucial for determining the spectrum and potency of the antimicrobial effect.[27] For instance, the modification of a natural product's core into a 2-(5-fluoropyrimidinyl)pyridazinone resulted in a 64-fold increase in potency against Klebsiella pneumoniae.[30]

| Compound/Derivative | Target Organism(s) | MIC (Minimum Inhibitory Concentration) | Reference |

| Compound 7 | S. aureus (MRSA), A. baumannii | 3.74–8.92 µM | [28] |

| Compound 13 | P. aeruginosa, A. baumannii | 3.74–7.48 µM | [28] |

| Compound 10h | Staphylococcus aureus | 16 µg/mL | [12] |

| Compound 8g | Candida albicans | 16 µg/mL | [12] |

| Compound 11 (NP-like) | Klebsiella pneumoniae | 2 µg/mL | [30] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[29]

Objective: To find the lowest concentration of a pyridazinone derivative that completely inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates (sterile)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Test pyridazinone compounds dissolved in DMSO

-

Reference antibiotic/antifungal (e.g., Gentamycin, Fluconazole)

Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding 50 µL from the last column. This creates a concentration gradient across the plate.

-

Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and dilute it according to standard protocols to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this inoculum to each well (except the negative control).

-

Controls: Include a positive control (broth + inoculum, no drug) to confirm growth and a negative control (broth only) to confirm sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Outlook

The pyridazinone scaffold represents a highly versatile and pharmacologically significant core in drug discovery. Its derivatives have demonstrated potent and often selective activities across a wide range of therapeutic areas, including cardiovascular disease, oncology, and inflammation. The synthetic tractability of the pyridazinone ring allows for extensive functionalization, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[16]

Future research will likely focus on developing dual-action or multi-target agents, such as combined anticancer and antimicrobial pyridazinones, to address complex diseases.[12] Further exploration of structure-activity relationships, aided by computational modeling, will continue to unlock new derivatives with enhanced efficacy and safety profiles. The continued investigation of this "wonder nucleus" promises to yield the next generation of innovative therapeutics.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. jchemrev.com [jchemrev.com]

- 6. jchemrev.com [jchemrev.com]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. longdom.org [longdom.org]

- 21. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 24. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis, antibacterial and antifungal activity of some new pyridazinone metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable structural versatility and broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of novel pyridazinone-based compounds. We will delve into the intricate structure-activity relationships (SAR) that govern their therapeutic efficacy, explore their mechanisms of action by examining key signaling pathways they modulate, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the pursuit of novel therapeutics.

A Historical Perspective: The Rise of a Versatile Pharmacophore

The journey of pyridazinone derivatives in medicinal chemistry is a testament to the power of scaffold-based drug discovery. Initially explored for their potential as cardiovascular agents and in agrochemicals, the therapeutic applications of this versatile core have expanded dramatically over the years.[2] The inherent chemical tractability of the pyridazinone ring allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a plethora of derivatives with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective properties.[3]

The serendipitous discovery of the anti-inflammatory properties of a tricyclic pyridazinone derivative by Cignarella et al. marked a significant turning point, sparking broader interest in this chemical class.[4] Subsequent research has led to the identification of pyridazinone-based compounds as potent inhibitors of various enzymes and receptors, solidifying their status as a privileged scaffold in drug design.

Synthetic Strategies: Building the Pyridazinone Core

The synthesis of the pyridazinone ring system can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Classic Approach: Cyclocondensation of γ-Keto Acids with Hydrazines

One of the most fundamental and widely employed methods for constructing the 4,5-dihydropyridazin-3(2H)-one ring is the cyclocondensation of a γ-keto acid with hydrazine or its derivatives.[5] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyridazinone.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [6][7]

-

Step 1: Synthesis of β-Benzoylpropionic Acid

-

To a stirred solution of succinic anhydride (0.1 mol) and anhydrous aluminum chloride (0.22 mol) in nitrobenzene (100 mL), add benzene (0.1 mol) dropwise at a temperature below 10°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude β-benzoylpropionic acid.

-

Recrystallize the crude product from a mixture of benzene and petroleum ether.

-

-

Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

-

A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) is refluxed for 6 hours.[8]

-

Cool the reaction mixture to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to afford pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

-

Synthesis of Aromatic Pyridazin-3(2H)-ones

Aromatization of the dihydropyridazinone ring can be readily achieved through oxidation, typically using bromine in acetic acid, to yield the corresponding pyridazin-3(2H)-one.[5]

Experimental Protocol: Synthesis of 6-Phenyl-3(2H)-pyridazinone [8]

-

Dissolve 6-phenyl-4,5-dihydropyridazin-3(2H)-one (0.01 mol) in glacial acetic acid (20 mL).

-

Slowly add a solution of bromine (0.01 mol) in glacial acetic acid (10 mL) to the mixture at 60-70°C.

-

Stir the reaction mixture for 15 minutes.

-

Pour the mixture into ice-cold water.

-

Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain 6-phenyl-3(2H)-pyridazinone.

Mechanism of Action: Modulating Key Signaling Pathways

The therapeutic effects of pyridazinone-based compounds stem from their ability to interact with and modulate the activity of specific biological targets. Two prominent examples are their inhibition of phosphodiesterase 3 (PDE3) and poly(ADP-ribose) polymerase 7 (PARP7).

Pyridazinone-based PDE3 Inhibitors in Cardiovascular Disease

Phosphodiesterase 3 (PDE3) is a crucial enzyme in the cardiovascular system, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in vasodilation and increased cardiac contractility. This makes PDE3 an attractive target for the treatment of heart failure and hypertension.

Several pyridazinone derivatives have been identified as potent and selective PDE3 inhibitors. Their mechanism of action involves competitive binding to the active site of the PDE3 enzyme, preventing the breakdown of cAMP.

Signaling Pathway of PDE3 Inhibition by Pyridazinone Derivatives

Caption: PDE3 inhibition by pyridazinone compounds.

Pyridazinone-based PARP7 Inhibitors in Cancer Therapy

Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has recently emerged as a promising target in oncology. PARP7 is implicated in regulating the type I interferon signaling pathway, which plays a critical role in the anti-tumor immune response.[9] Inhibition of PARP7 can enhance the innate immune response against cancer cells.

Pyridazinone-based compounds have been developed as potent and selective inhibitors of PARP7. These inhibitors typically function by competing with the NAD+ substrate for the catalytic domain of the enzyme.

Signaling Pathway of PARP7 Inhibition by Pyridazinone Derivatives

Caption: PARP7 inhibition by pyridazinone compounds.

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of pyridazinone derivatives is intricately linked to their chemical structure. Systematic modifications of the pyridazinone scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.

SAR of Pyridazinone-based PDE3 Inhibitors

For PDE3 inhibition, the pyridazinone lactam functionality is a critical determinant for activity.[10] Structure-activity relationship studies have revealed that:

-

Substitution at the N-2 position: Unsubstituted or small alkyl groups at the N-2 position of the pyridazinone ring are generally preferred for potent PDE3 inhibitory activity.[10]

-

Substitution at the C-6 position: Aromatic or heteroaromatic substituents at the C-6 position are crucial for high affinity. The nature and substitution pattern of this aromatic ring significantly influence potency.

| Compound | R1 (at N-2) | R2 (at C-6) | PDE3 IC50 (µM) |

| 1 | H | Phenyl | 1.2 |

| 2 | CH3 | Phenyl | 2.5 |

| 3 | H | 4-Methoxyphenyl | 0.8 |

| 4 | H | 4-Chlorophenyl | 1.5 |

Table 1: Representative SAR data for pyridazinone-based PDE3 inhibitors.

SAR of Pyridazinone-based PARP Inhibitors

The design of pyridazinone-based PARP inhibitors has often been guided by the structures of known inhibitors like Olaparib. Key SAR observations include:

-

The Pyridazinone Core as a Nicotinamide Mimic: The pyridazinone ring acts as a bioisostere of the nicotinamide moiety of NAD+, enabling it to bind to the catalytic site of PARP enzymes.

-

Side Chain Modifications: The nature of the substituent at the N-2 position plays a significant role in determining potency and selectivity. Large, flexible side chains containing basic nitrogen atoms often lead to enhanced activity.

| Compound | N-2 Substituent | PARP-1 IC50 (nM) |

| Olaparib (reference) | - | 34 |

| Pyridazinone A | 4-fluorobenzyl | >1000 |

| Pyridazinone B | (4-(piperazin-1-yl)carbonyl)benzyl | 52 |

| Pyridazinone C | (4-(4-methylpiperazin-1-yl)carbonyl)benzyl | 36 |

Table 2: Representative SAR data for pyridazinone-based PARP-1 inhibitors.[11]

Future Perspectives and Conclusion

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of knowledge accumulated on its synthesis, functionalization, and structure-activity relationships provides a solid foundation for future drug development efforts. Emerging areas of interest include the development of pyridazinone derivatives as inhibitors of novel targets and their application in combination therapies. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

This technical guide has provided a comprehensive overview of the discovery, synthesis, and therapeutic applications of novel pyridazinone-based compounds. By understanding the historical context, mastering the synthetic methodologies, and appreciating the intricate structure-activity relationships, researchers can effectively leverage the potential of this remarkable pharmacophore in their quest for the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationship (SAR) Studies

Abstract

The pyridazin-3(2H)-one nucleus is a "wonder nucleus" in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) studies of pyridazinone analogs. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical features that govern the biological activities of these versatile heterocyclic systems. This guide will dissect the SAR of pyridazinones as inhibitors of key enzymes such as phosphodiesterases (PDEs) and cyclooxygenases (COXs), and as modulators of various receptors, providing a robust framework for the rational design of novel therapeutic agents.

Introduction: The Enduring Potential of the Pyridazinone Core

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in drug discovery.[3][4] Its derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[5][6] Marketed drugs such as pimobendan and levosimendan (cardiotonic agents) and emorfazone (an analgesic and anti-inflammatory agent) feature the pyridazinone core, underscoring its therapeutic relevance.[2][6] The synthetic accessibility and the ease of introducing diverse substituents at various positions of the pyridazinone ring make it an attractive template for medicinal chemists to explore and optimize for desired pharmacological responses.[2] This guide will systematically unravel the intricate relationship between the chemical structure of pyridazinone analogs and their biological function, providing a foundation for future drug development endeavors.

The Pyridazinone Scaffold: Numbering and Key Positions for Substitution

The foundational pyridazin-3(2H)-one ring system serves as the blueprint for a multitude of derivatives. Understanding the numbering of this core structure is fundamental to deciphering SAR studies. The key positions for substitution, which significantly influence the pharmacological profile, are the N-2, C-4, C-5, and C-6 positions.

Caption: General structure of the pyridazin-3(2H)-one scaffold with key positions for substitution.

SAR of Pyridazinone Analogs as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[7] Inhibition of specific PDE isoenzymes is a validated therapeutic strategy for a range of disorders, including congestive heart failure (PDE3 inhibitors), inflammatory diseases (PDE4 inhibitors), and erectile dysfunction (PDE5 inhibitors).[7] Pyridazinone derivatives have emerged as potent and selective inhibitors of several PDE isoenzymes.

Pyridazinone-Based PDE3 Inhibitors

PDE3 inhibitors increase intracellular cAMP levels in cardiac and smooth muscle cells, leading to positive inotropic and vasodilatory effects.[8] Several 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives have shown significant PDE3 inhibitory activity.

Key SAR Insights for PDE3 Inhibition:

-

C-6 Position: A phenyl group or a substituted phenyl group at the C-6 position is generally favored for potent PDE3 inhibitory activity.

-

N-2 Position: The nature of the substituent at the N-2 position can significantly impact activity. Small alkyl groups or no substitution are often preferred.[9]

-

Fused Ring Systems: Fusing the pyridazinone ring with other heterocyclic systems, such as pyrazole, can lead to potent and selective PDE inhibitors. For instance, pyrazolo[3,4-d]pyridazinones have been identified as effective PDE5 inhibitors.[8]

Table 1: SAR of Pyridazinone Analogs as PDE3 Inhibitors

| Compound | R1 (N-2) | R2 (C-6) | PDE3 IC50 (µM) | Reference |

| Imazodan | H | 4-(1H-imidazol-1-yl)phenyl | - | [8] |

| Compound 21a | H | 5-methyl-4-(1H-imidazol-1-yl)phenyl | 0.6 | [8] |

| Compound 21b | H | 4,5,6,7-tetrahydrobenzimidazole | 0.15 | [8] |

Pyridazinone-Based PDE4 Inhibitors

PDE4 is a key regulator of cAMP in inflammatory and immune cells. PDE4 inhibitors have demonstrated efficacy in treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).

Key SAR Insights for PDE4 Inhibition:

-

N-2 Position: Introduction of a hydrophobic substituent at the N-2 position of the pyridazinone ring strongly promotes PDE4 inhibition.[9]

-

Fused Pyrazolopyridine Core: Migration of the pyridazinone ring connection from the 3'-position to the 4'-position of a pyrazolopyridine scaffold significantly enhances PDE4 inhibitory activity.[9]

-

Methoxy Group: The presence of a methoxy group at the C-7' position of the pyrazolopyridine ring is also beneficial for PDE4 inhibition.[9]

SAR of Pyridazinone Analogs as Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyridazinone derivatives have been extensively investigated as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]

Key SAR Insights for COX-2 Inhibition:

-

C-6 Position: An aryl or pyridyl moiety linked to the C-6 position, often through an ethenyl spacer, is a common feature of potent COX-2 inhibitors.[10]

-

Substituents on the C-6 Aryl Ring: The nature and position of substituents on the C-6 aryl ring are critical for COX-2 selectivity. For instance, compounds with a p-fluorobenzyl or p-chlorobenzyl group at the 5-position and a p-chlorophenyl group at the 3-position have shown excellent anti-inflammatory activity.[11]

-

N-2 Substitution: The presence of an aliphatic secondary amino moiety at the N-2 position can significantly impact both COX-2 selectivity and enzymatic inhibition.[12]

Table 2: SAR of Pyridazinone Analogs as COX-2 Inhibitors

| Compound | C-6 Substituent | COX-2 IC50 (nM) | COX-2 Selectivity Index (SI) | Reference |

| 2d | (E)-2-(4-methoxyphenyl)vinyl | 15.56 | 24 | [10] |

| 2f | (E)-2-(4-(methylsulfonyl)phenyl)vinyl | 19.77 | 38 | [10] |

| 3c | (E)-2-(pyridin-3-yl)vinyl | 17.89 | 35 | [10] |

| Celecoxib | - | 45 | 326.67 | [13] |

Experimental Protocols for SAR Studies of Pyridazinone Analogs

The elucidation of SAR for pyridazinone analogs relies on a combination of robust in vitro and in vivo assays.

In Vitro Assays

Objective: To determine the inhibitory potency (IC50) of the synthesized pyridazinone analogs against the target enzymes.

Protocol (General):

-

Enzyme Preparation: Obtain purified recombinant human PDE or COX enzymes.

-

Assay Buffer Preparation: Prepare an appropriate assay buffer specific to the enzyme being tested.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Reaction Initiation: In a microplate, combine the enzyme, assay buffer, and varying concentrations of the test compound.

-

Substrate Addition: Add the specific substrate for the enzyme (e.g., cAMP for PDE, arachidonic acid for COX).

-

Incubation: Incubate the reaction mixture at the optimal temperature and for a specified duration.

-

Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or colorimetric).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Objective: To evaluate the anti-inflammatory potential of pyridazinone analogs in a cellular context.

Protocol (LPS-induced RAW264.7 macrophages):

-

Cell Culture: Culture RAW264.7 macrophage cells in appropriate media.

-

Cell Seeding: Seed the cells into a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified pre-incubation period.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for a defined period.

-

Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA and Griess reagent, respectively.[13][14]

-

Data Analysis: Determine the concentration-dependent inhibition of inflammatory mediator production by the test compounds.

In Vivo Assays

Objective: To assess the in vivo anti-inflammatory activity of the most promising pyridazinone analogs.[10]

Protocol:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions.

-

Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, inject a sub-plantar injection of carrageenan into the right hind paw of each rat to induce edema.

-

Measurement of Paw Volume: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Objective: To evaluate the gastrointestinal safety profile of the synthesized compounds.[11]

Protocol:

-

Animal Treatment: Administer the test compounds at a therapeutic dose to a group of rats for a specified period.

-

Stomach Examination: At the end of the treatment period, euthanize the animals and carefully examine their stomachs for any signs of ulceration or hyperemia.

-

Ulcer Index Scoring: Score the severity of gastric lesions based on a predefined scale.

-

Histopathological Examination: Perform histopathological analysis of the stomach tissues to assess for any microscopic damage.[13]

Visualization of Key Concepts

Caption: A workflow diagram illustrating the iterative process of SAR-guided drug discovery for pyridazinone analogs.

Conclusion and Future Perspectives

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive SAR studies have provided invaluable insights into the structural requirements for targeting a diverse range of biological entities. Future research in this area should focus on the development of highly selective and potent analogs with improved pharmacokinetic and safety profiles. The application of computational tools, such as molecular docking and pharmacophore modeling, will further accelerate the rational design of next-generation pyridazinone-based drugs.[15][16] The exploration of novel therapeutic applications for this versatile scaffold, beyond the well-established areas, also holds significant promise for addressing unmet medical needs.

References

- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. sarpublication.com [sarpublication.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Review of the therapeutic potential of pyridazinone scaffolds

An In-depth Technical Guide to the Therapeutic Potential of Pyridazinone Scaffolds

Abstract

The pyridazinone core, a six-membered heterocyclic system with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, making them promising candidates for developing novel therapeutics.[3][4] This technical guide provides a comprehensive review of the pyridazinone scaffold's therapeutic potential, focusing on its applications in cardiovascular diseases, oncology, inflammation, and neurodegenerative disorders. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a technical resource for researchers, scientists, and drug development professionals.

Introduction: The Pyridazinone Scaffold as a Privileged Structure

The pyridazin-3(2H)-one nucleus is recognized as a privileged scaffold due to its versatile biological activities and synthetic accessibility.[5][6] The presence of nitrogen atoms and a keto group facilitates hydrogen bonding and protonation, enabling interaction with a wide array of biological targets.[6] This structural flexibility allows for extensive chemical modifications at various positions on the ring, enabling the fine-tuning of pharmacological properties and making it a highly effective scaffold for drug design.[7][8] Consequently, pyridazinone derivatives have been developed as potent agents for a multitude of diseases, including cardiovascular disorders, cancer, and inflammatory conditions.[2][9][10]

Synthetic Strategies: Building the Pyridazinone Core

The construction of the pyridazinone ring is a cornerstone of its utility. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. A reliable and widely adopted method is the cyclocondensation of γ-ketoacids with hydrazine hydrate.[11][12] This approach is valued for its robustness and the accessibility of its precursors.

General Synthesis Workflow for 6-Aryl-3(2H)-pyridazinones

The following workflow illustrates a common pathway for synthesizing a key class of pyridazinone derivatives.

Caption: General workflow for the synthesis of 6-aryl-3(2H)-pyridazinones.

Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one

This protocol is adapted from established methodologies for synthesizing the pyridazinone core.[12]

-

Step 1: Synthesis of β-Benzoylpropionic Acid:

-

To a mixture of benzene and succinic anhydride, add anhydrous aluminum chloride portion-wise while stirring in an ice bath.

-

Continue stirring and heating the reaction mixture for approximately 4 hours.

-

After allowing the mixture to stand overnight, pour it into ice-cold hydrochloric acid (2.5% v/v).

-

Perform steam distillation to remove excess benzene.

-

Concentrate the remaining aqueous solution on a water bath to obtain the crude product.

-

Purify the crude β-benzoylpropionic acid by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether. Acidify the aqueous layer with dilute HCl to precipitate the pure product.

-

-

Step 2: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one:

-

Reflux a mixture of β-benzoylpropionic acid (from Step 1) and hydrazine hydrate in an ethanol solution for 3-4 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The resulting precipitate is filtered, washed with cold water, and dried.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one.

-

Therapeutic Potential Across Key Disease Areas

The versatility of the pyridazinone scaffold has led to its exploration in numerous therapeutic contexts.

Cardiovascular Applications

Pyridazinone derivatives are well-established as potent cardiovascular agents, primarily acting as vasodilators and cardiotonics.[7][13] Several compounds, such as Levosimendan and Pimobendan, are used clinically.[2]

Mechanism of Action: Phosphodiesterase (PDE) Inhibition A primary mechanism for their vasodilatory and inotropic effects is the inhibition of phosphodiesterase enzymes, particularly PDE3.[7][14] PDE enzymes degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE3, pyridazinone derivatives increase intracellular cAMP levels, leading to smooth muscle relaxation (vasodilation) and increased cardiac contractility.[5][7]

Caption: Signaling pathway for PDE3 inhibition by pyridazinone derivatives.

Table 1: Representative Pyridazinone-Based Cardiovascular Agents

| Compound | Mechanism of Action | Biological Activity | Reference(s) |

|---|---|---|---|

| Bemoradan | PDE3 Inhibitor | Potent positive inotropic agent | [7] |

| Pimobendan | PDE3 Inhibitor, Calcium Sensitizer | Cardiotonic agent used in heart failure | [2] |

| Levosimendan | Calcium Sensitizer, PDE3 Inhibitor | Cardiotonic agent | [2] |

| Compound 19 | Vasorelaxant | IC₅₀ = 0.250 µM (more potent than prazosin) | [7] |